2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is an organic compound that features a furan ring substituted with a methoxy group and a thioether-linked ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with a thiol compound, followed by reduction. One common method includes:
Formation of Thioether Linkage: Reacting 5-methoxyfuran-2-carbaldehyde with a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide.
Reduction: The resulting thioether aldehyde is then reduced using a reducing agent like sodium borohydride to yield 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to modify the furan ring or the thioether linkage.
Substitution: The methoxy group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified furan derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence oxidative stress pathways, potentially exhibiting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-Furylmethanethiol: Similar structure but lacks the methoxy group and ethanol moiety.
5-Methoxy-2-furancarboxaldehyde: Similar furan ring with a methoxy group but different functional groups.
2-(Methylthio)ethanol: Contains a thioether and ethanol moiety but lacks the furan ring.
Uniqueness
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is unique due to the combination of its furan ring, methoxy group, and thioether-linked ethanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
61212-14-4 |
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Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-[(5-methoxyfuran-2-yl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C8H12O3S/c1-10-8-3-2-7(11-8)6-12-5-4-9/h2-3,9H,4-6H2,1H3 |
InChI Key |
JEVGSQBIMDRVSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(O1)CSCCO |
Origin of Product |
United States |
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